![molecular formula C14H10INO3 B12522958 2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol](/img/structure/B12522958.png)
2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base or a catalyst.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Deiodinated benzoxazole derivatives.
Substitution: Benzoxazole derivatives with various substituents replacing the iodine atom.
Applications De Recherche Scientifique
2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound can be used to study the interactions of benzoxazole derivatives with biological targets such as enzymes and receptors.
Material Science: Benzoxazole derivatives are known for their optical properties and can be used in the development of fluorescent probes and sensors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Mécanisme D'action
The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. The iodine atom and methoxy group can further modulate these interactions, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzo[d]oxazol-2-yl)phenol: Lacks the iodine and methoxy groups, resulting in different chemical and biological properties.
4-Iodo-2-(benzo[d]oxazol-2-yl)phenol: Similar structure but without the methoxy group.
2-(Benzo[d]oxazol-2-yl)-4-methoxyphenol: Similar structure but without the iodine atom.
Uniqueness
2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol is unique due to the presence of both iodine and methoxy groups, which can significantly influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C14H10INO3 |
|---|---|
Poids moléculaire |
367.14 g/mol |
Nom IUPAC |
2-(1,3-benzoxazol-2-yl)-4-iodo-5-methoxyphenol |
InChI |
InChI=1S/C14H10INO3/c1-18-13-7-11(17)8(6-9(13)15)14-16-10-4-2-3-5-12(10)19-14/h2-7,17H,1H3 |
Clé InChI |
ZIZBTNYEJCAJIE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)O)C2=NC3=CC=CC=C3O2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


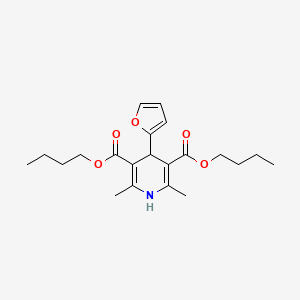
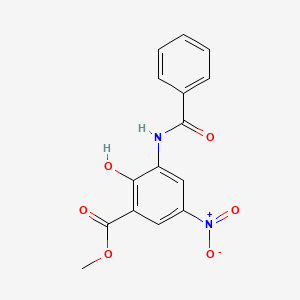
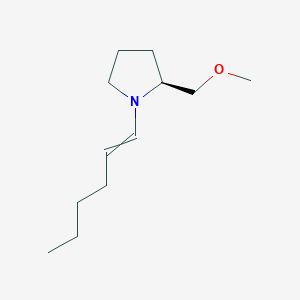
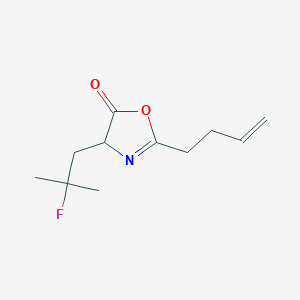
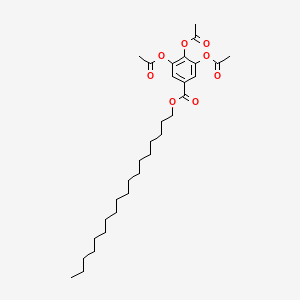
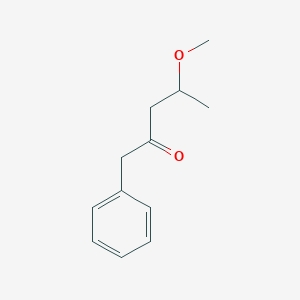
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)
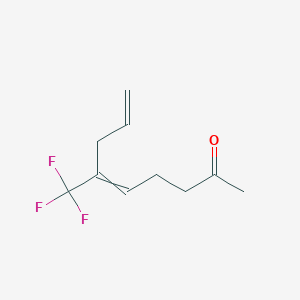
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine](/img/structure/B12522942.png)
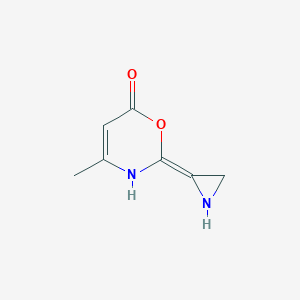
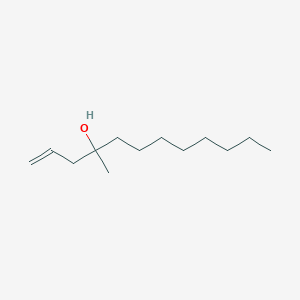

![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one](/img/structure/B12522956.png)
![Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12522965.png)
